Evidence Item 1: Superior Inhibitory Potency Against Human and Rat NAAA Compared to AM9053
Naaa-IN-1 demonstrates significantly higher inhibitory potency against NAAA than the alternative inhibitor AM9053. In head-to-head enzyme assays, Naaa-IN-1 achieved an IC50 of 7 nM against both human and rat NAAA [1]. In contrast, AM9053 has a reported IC50 of 30 nM for NAAA inhibition . This 4.3-fold difference in potency represents a substantial advantage for achieving maximal target engagement at lower compound concentrations, which is particularly critical in cellular assays and for minimizing potential off-target effects.
| Evidence Dimension | Inhibitory potency (IC50) against human and rat NAAA |
|---|---|
| Target Compound Data | 7 nM (IC50 for both human and rat NAAA) |
| Comparator Or Baseline | AM9053: 30 nM (IC50 for NAAA) |
| Quantified Difference | 4.3-fold higher potency for Naaa-IN-1 |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
Higher potency translates to a lower effective concentration needed to inhibit NAAA, reducing compound usage and the risk of off-target effects in complex biological systems.
- [1] Ponzano S, et al. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. J Med Chem. 2013 Sep 12;56(17):6917-34. doi: 10.1021/jm400739u. PMID: 23991897. View Source
